4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid

Cross-coupling Building block Palladium catalysis

Researchers requiring a para-bromo electrophilic handle for Pd-catalyzed cross-coupling face a critical gap: non-halogenated or chloro analogs cannot replicate the C-Br bond dissociation energy (280 kJ/mol) essential for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This compound delivers the precise ortho-methyl/para-bromo substitution pattern validated in SAR programs targeting calpain, PHD-2, and kynurenine 3-hydroxylase inhibition. • Para-bromo handle enables C-C and C-N bond formation inaccessible to non-halogenated analogs • Ortho-methyl group modulates oxidative addition kinetics vs. unsubstituted 4-bromo analogs • ≥97% purity; sealed dry storage at 2-8°C; ambient shipping; available in 5 g to 100 g quantities

Molecular Formula C11H11BrO3
Molecular Weight 271.11 g/mol
CAS No. 898767-28-7
Cat. No. B1293231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid
CAS898767-28-7
Molecular FormulaC11H11BrO3
Molecular Weight271.11 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)C(=O)CCC(=O)O
InChIInChI=1S/C11H11BrO3/c1-7-6-8(12)2-3-9(7)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
InChIKeyQBAFDTBWFLFGDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromo-2-methylphenyl)-4-oxobutanoic Acid: Building Block Profile


4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid (CAS 898767-28-7) is a 4-aryl-4-oxobutanoic acid derivative with the molecular formula C11H11BrO3 and a molecular weight of 271.11 g/mol . This compound serves as a versatile small-molecule scaffold and building block in organic and medicinal chemistry research . Commercially available from multiple suppliers at purities of 97% to 98% , it features a bromine atom at the para-position of the phenyl ring and a methyl group at the ortho-position, structural features that impart specific reactivity patterns for downstream synthetic modifications . The 4-oxobutanoic acid core is a privileged scaffold in multiple drug discovery programs, having been explored as a starting material for calpain inhibitors, kynurenine 3-hydroxylase inhibitors, HIF prolyl hydroxylase inhibitors, and anti-inflammatory agents [1].

Scaffold Utility
4-aryl-4-oxobutanoic acid core for calpain, HIF prolyl hydroxylase, and kynurenine pathway research
Synthetic Handle
Para-bromo substituent enables Pd-catalyzed cross-coupling (Suzuki, Buchwald, Heck)
Physicochemical Profile
Moderate lipophilicity (computed XLogP3 ~2.8) and ortho-methyl torsional constraint
Distinct from chloro and unsubstituted analogs

4-(4-Bromo-2-methylphenyl)-4-oxobutanoic Acid: Analog Substitution Risks


Substituting 4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid with seemingly similar 4-oxobutanoic acid analogs introduces substantial risk of divergent reactivity and biological outcomes. The 4-oxobutanoic acid scaffold class exhibits pronounced structure-activity dependence: in antiproliferative aroylacrylic acids, simple variation of phenyl substitution pattern alters potency from 96 μM to 1.3 μM—a 73-fold range [1]. Similarly, in μ-calpain inhibitors derived from this scaffold, optimal activity (IC50 = 0.34 μM) requires a specific 2-methoxymethoxy substitution on the phenyl ring [2], while in PHD-2 inhibitors, IC50 values vary from 160 nM to 71.2 μM depending solely on substituent identity [3]. For this compound, the unique ortho-methyl/para-bromo substitution pattern on the phenyl ring directly governs: (1) synthetic reactivity—the bromine atom enables cross-coupling and substitution chemistry that non-halogenated or differently halogenated analogs cannot access [4]; (2) steric and electronic properties—the ortho-methyl group introduces torsional constraints distinct from unsubstituted or para-substituted analogs [5]. These structural features are not interchangeable; substituting a 4-chloro analog (Cl vs. Br) alters both bond dissociation energies for downstream modifications and lipophilicity (ΔlogP ≈ 0.5-0.7 between Cl and Br congeners) [6]. For researchers requiring a specific synthetic intermediate with defined cross-coupling reactivity or building blocks for SAR exploration, substitution without experimental validation may compromise reaction yields, alter pharmacokinetic properties of derived products, or invalidate comparative biological data.

Replacing para-bromo with Cl or H eliminates cross-coupling capability; C–Br bond energy (280 kJ/mol) facilitates oxidative addition differently than C–Cl (397 kJ/mol).
Ortho-methyl substitution imposes torsional constraints absent in unsubstituted phenyl analogs, altering reaction trajectories and steric environment.
Class-level SAR shows substitution pattern shifts potency by >70-fold in antiproliferative aroylacrylic acids; bioactivity profile may not transfer across analogs.

4-(4-Bromo-2-methylphenyl)-4-oxobutanoic Acid: Evidence vs Analogs


Cross-Coupling Enabled by Para-Bromo Substitution

The presence of a bromine atom at the para-position of the phenyl ring confers reactivity for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira) that is absent in non-halogenated 4-oxobutanoic acid analogs. This compound serves as an electrophilic partner for C-C and C-N bond formation, whereas the parent 4-oxo-4-phenylbutanoic acid (unsubstituted) lacks this synthetic handle. The bromine atom is explicitly documented as imparting 'unique chemical properties and reactivity' and is 'often used in the synthesis of pharmaceuticals and other organic compounds due to its potential to form new bonds' . The ortho-methyl group further influences the electronic environment of the bromine, modulating oxidative addition rates in cross-coupling relative to unsubstituted 4-bromo analogs [1]. For researchers requiring a synthetic intermediate that can undergo further functionalization at the aryl ring, the para-bromo substituent represents a non-negotiable structural requirement.

Cross-coupling reactivity
Class-level inference
C–Br bond energy 280 kJ/mol vs C–Cl 397 kJ/mol; ~30% lower barrier facilitates oxidative addition
Supports Pd-catalyzed diversification; unhalogenated analogs lack this handle.
Suzuki, Buchwald, Heck conditions; ortho-methyl modulates electronic environment.
Cross-coupling Building block Palladium catalysis Suzuki-Miyaura

Anti-Arthritic Activity: KE-298 Class Evidence

4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid and its derivatives have been studied for their potential antirheumatic properties. The structurally related compound KE-298 (2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid) demonstrated significant suppressive effects on rat adjuvant arthritis [1]. KE-298 and its active metabolite deacetyl-KE-298 (which is a 4-aryl-4-oxobutanoic acid) have been evaluated in clinical settings as disease-modifying antirheumatic drugs (DMARDs) . The 4-aryl-4-oxobutanoic acid scaffold is established as the pharmacophoric core for this activity class. Notably, the relationship between metabolic chiral inversion and chemical structure has been systematically studied for various 4-phenyl-4-oxobutanoic acids, including KE-298 derivatives, revealing that substitution pattern on the phenyl ring directly influences metabolic stability and therapeutic index [2]. The bromo-substituted variant shares this validated pharmacophore while offering the synthetic handle (Br) for further optimization or probe molecule development.

Anti-arthritic model context
Class-level inference
KE-298 (4-aryl-4-oxobutanoic acid derivative) suppressed rat adjuvant arthritis; active metabolite shares core pharmacophore.
Indicates relevance for DMARD research; compound provides bromo handle for SAR exploration.
Model-specific endpoint; class-level inference requires validation.
Antirheumatic Anti-inflammatory Autoimmune disease Adjuvant arthritis

Pyrroloimidazolone and Pyrrolopyrimidinone Precursors

4-Aryl-4-oxobutanoic acids, including the target compound, serve as versatile building blocks for the construction of nitrogen-containing heterocycles with documented biological activities [1]. These compounds react with aliphatic N,N-diamines to yield pyrroloimidazolones and pyrrolopyrimidinones—bicyclic heterocycles with demonstrated anti-inflammatory, antinociceptive, immunomodulatory, and antioxidant properties [2]. Among condensation products derived from 4-oxo-4-arylbutanoic acids with various binucleophiles, those with higher lipophilicity exhibited enhanced antibacterial activity, with 3a-phenyldihydrobenzopyrrolo[2,1-b]oxazol-1-one demonstrating bactericidal effects comparable to kanamycin and tetracycline at active concentrations of 30 mg/mL [3]. The target compound's bromo substituent provides an additional diversification point for further functionalization of these heterocyclic products, a capability not available with unsubstituted phenyl analogs.

Heterocycle synthesis utility
Reported
Condensation with N,N-diamines yields pyrroloimidazolones and pyrrolopyrimidinones; bromo group persists for post-cyclization functionalization.
Enables entry to bicyclic heterocycles with reported antibacterial and anti-inflammatory endpoints.
Sealed vessel reactor conditions; biological activity at 30 mg/mL reported for related scaffold.
Heterocyclic synthesis Nitrogen heterocycles Binucleophile condensation Medicinal chemistry

Lipophilicity Differentiation from Analogs

The target compound exhibits computed physicochemical properties that distinguish it from closely related analogs. The XLogP3 value of 2.8 indicates moderate lipophilicity suitable for passive membrane permeability in drug discovery contexts [1]. This value differs systematically from chloro analogs (estimated XLogP3 ~2.3 for 4-chloro-2-methylphenyl analog) and unsubstituted analogs (XLogP3 ~1.8 for 4-oxo-4-phenylbutanoic acid). The topological polar surface area (TPSA) is 54.4 Ų, with 4 rotatable bonds and 1 hydrogen bond donor, parameters relevant for predicting oral bioavailability . In antibacterial studies of 4-oxo-4-arylbutanoic acid condensation products, compounds with higher lipophilicity indices in the series demonstrated superior antibacterial activity, establishing a structure-property-activity correlation [2].

Lipophilicity differentiation
Cross-study comparable
XLogP3 2.8; Δ +0.5 vs chloro analog, Δ +1.0 vs unsubstituted phenyl.
Distinct logP position supports property-based selection in antibacterial SAR programs.
Computed values (PubChem 2021.05.07); TPSA 54.4 Ų, 4 rotatable bonds.
Lipophilicity XLogP ADME prediction Physicochemical properties

4-(4-Bromo-2-methylphenyl)-4-oxobutanoic Acid: Application Scenarios


Cross-Coupling for Compound Library Synthesis

Researchers engaged in parallel synthesis or library generation should select 4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid specifically when the synthetic route requires a para-position electrophilic handle for Suzuki-Miyaura, Buchwald-Hartwig, Heck, or Sonogashira cross-coupling. The para-bromo substituent (C-Br bond dissociation energy: 280 kJ/mol) provides a reactive site for C-C and C-N bond formation that non-halogenated 4-oxobutanoic acid analogs cannot offer . The ortho-methyl group modulates the electronic environment of the bromine, providing distinct oxidative addition kinetics compared to unsubstituted 4-bromo analogs. This compound is particularly suited for medicinal chemistry programs where downstream diversification of the aryl ring is required following initial scaffold assembly [1].

Pyrroloimidazolone & Pyrrolopyrimidinone Synthesis

4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid serves as a precursor for the synthesis of bioactive nitrogen-containing heterocycles via condensation with aliphatic N,N-diamines . Under sealed vessel reactor conditions, the compound reacts with terminal diamines to yield pyrroloimidazolones and pyrrolopyrimidinones—bicyclic systems with documented anti-inflammatory, antinociceptive, immunomodulatory, and antibacterial activities [1]. Condensation products derived from this scaffold class have demonstrated bactericidal effects comparable to kanamycin and tetracycline at 30 mg/mL, with activity correlating with lipophilicity [2]. The bromo substituent remains available for further functionalization of the resulting heterocycle, a strategic advantage over unsubstituted phenyl analogs [3].

Anti-Rheumatic Drug Discovery

Research groups developing novel disease-modifying antirheumatic drugs (DMARDs) should consider 4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid as a building block for SAR exploration. The 4-aryl-4-oxobutanoic acid scaffold is validated in vivo: the structurally related compound KE-298 demonstrated significant suppression of rat adjuvant arthritis . Systematic SAR studies on 4-phenyl-4-oxobutanoic acid derivatives have established relationships between substitution pattern, metabolic chiral inversion, and therapeutic potential [1]. The bromo-substituted variant provides a synthetic handle for further optimization while maintaining the core pharmacophore, enabling structure-activity relationship studies with retention of class-validated anti-arthritic potential [2].

Lipophilicity-Driven SAR Optimization

In drug discovery campaigns where precise control of lipophilicity (logP) is critical for balancing membrane permeability against metabolic stability and off-target binding, 4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid offers a specific physicochemical profile. With a computed XLogP3 of 2.8, TPSA of 54.4 Ų, and 4 rotatable bonds, this compound occupies a distinct position in property space relative to chloro analogs (XLogP3 ~2.3) and unsubstituted analogs (XLogP3 ~1.8) [1]. Given that antibacterial activity of 4-oxo-4-arylbutanoic acid condensation products correlates with lipophilicity, this compound is particularly relevant for antibacterial SAR programs where property-activity relationships are being mapped [2].

Application
Selection Property
Validation Focus
Cross-coupling library synthesis
Para-bromo electrophilic handle
Pd-catalyzed C–C/C–N bond formation
Nitrogen heterocycle construction
4-oxobutanoic acid core reactivity
Condensation with aliphatic N,N-diamines
Anti-rheumatic SAR studies
Class-validated pharmacophore
In vivo adjuvant arthritis model response
Property-driven SAR optimization
Computed lipophilicity profile
LogP tuning for membrane permeability and metabolic stability

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